tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane
Brand Name: Vulcanchem
CAS No.: 143733-94-2
VCID: VC16850329
InChI: InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3
SMILES:
Molecular Formula: C14H26OSi
Molecular Weight: 238.44 g/mol

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane

CAS No.: 143733-94-2

Cat. No.: VC16850329

Molecular Formula: C14H26OSi

Molecular Weight: 238.44 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane - 143733-94-2

Specification

CAS No. 143733-94-2
Molecular Formula C14H26OSi
Molecular Weight 238.44 g/mol
IUPAC Name tert-butyl-(3-ethenylcyclohex-2-en-1-yl)oxy-dimethylsilane
Standard InChI InChI=1S/C14H26OSi/c1-7-12-9-8-10-13(11-12)15-16(5,6)14(2,3)4/h7,11,13H,1,8-10H2,2-6H3
Standard InChI Key HRNXYPXYNFUOPA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)[Si](C)(C)OC1CCCC(=C1)C=C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, tert-butyl[(3-ethenylcyclohex-2-en-1-yl)oxy]dimethylsilane, reflects its core components:

  • A cyclohex-2-en-1-yl ring provides a conjugated diene system, enabling participation in cycloaddition reactions.

  • An ethenyl group (CH₂=CH–) at the 3-position introduces alkene functionality for further derivatization.

  • A tert-butyldimethylsilyl (TBS) ether group (–OSiMe₂tBu) at the 1-position acts as a sterically hindered protecting group for alcohols, offering stability under basic and nucleophilic conditions .

The molecular formula is C₁₄H₂₆OSi, with a molar mass of 254.44 g/mol. Spectroscopic characterization would typically include:

  • ¹H NMR: Signals for the cyclohexenyl protons (δ 5.4–5.8 ppm, olefinic), ethenyl protons (δ 4.8–5.2 ppm, geminal coupling), and tert-butyl singlet (δ 1.0 ppm).

  • ¹³C NMR: Peaks for the silyl ether oxygen-bearing carbon (δ 70–80 ppm) and olefinic carbons (δ 120–130 ppm) .

Synthesis and Manufacturing

While no explicit synthesis for this compound is documented, analogous silyl ether preparations suggest viable routes:

Silylation of Cyclohexenol Intermediates

A common strategy involves reacting a cyclohexenol precursor with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base:

Cyclohexenol+TBSClBase (e.g., imidazole)TBS ether+HCl\text{Cyclohexenol} + \text{TBSCl} \xrightarrow{\text{Base (e.g., imidazole)}} \text{TBS ether} + \text{HCl}

For example, the synthesis of tert-butyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate employs similar silylation conditions .

Palladium-Catalyzed Functionalization

Physical and Chemical Properties

Key properties inferred from structural analogs include:

PropertyValue/RangeSource Analogy
Boiling Point240–260°C (est.)Similar silanes
SolubilitySoluble in THF, DCM, etherIDPi catalyst systems
StabilityStable to bases, labile to acidsTBS ether trends
LogP (octanol/water)~4.2 (hydrophobic)Computational estimation

The TBS group’s steric bulk impedes nucleophilic attack, while the cyclohexenyl-ethenyl system participates in Diels-Alder reactions or hydrosilylation .

Applications in Organic Synthesis

Protective Group in Total Synthesis

The TBS ether shields hydroxyl groups during multi-step syntheses. For instance, in prostaglandin analogs, silyl ethers prevent undesired side reactions .

Diels-Alder Reactions

The conjugated diene system can act as a diene partner. A hypothetical reaction with maleic anhydride would yield:

Diene+DienophileCyclohexene-fused adduct\text{Diene} + \text{Dienophile} \rightarrow \text{Cyclohexene-fused adduct}

Transition-Metal Catalysis

Palladium-mediated cross-couplings, such as Suzuki-Miyaura or Stille reactions, could functionalize the ethenyl group. The PDF describes similar Pd-catalyzed transformations for enol silanes .

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